

Conformational Analysis of H-Met-Asn-OH: An In-depth Technical Guide

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Compound of Interest

Compound Name: *H-Met-asn-OH*

Cat. No.: *B12337783*

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Abstract

This technical guide provides a comprehensive overview of the conformational analysis of the dipeptide L-methionyl-L-asparagine (**H-Met-Asn-OH**). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural properties of small peptides. This document outlines the key physicochemical properties of **H-Met-Asn-OH**, details established experimental and computational protocols for its conformational analysis, and presents representative data in structured tables. Furthermore, logical workflows for conformational analysis are visualized to provide a clear understanding of the process.

Introduction

The three-dimensional structure of a peptide is intrinsically linked to its biological function. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, is therefore a critical aspect of peptide research and drug design. The dipeptide **H-Met-Asn-OH**, formed from the formal condensation of the carboxyl group of L-methionine with the amino group of L-asparagine, presents an interesting case for conformational study due to the flexibility of the methionine side chain and the hydrogen bonding capabilities of the asparagine side chain.^[1] Understanding the preferred conformations of this dipeptide can provide insights into its potential interactions with biological targets and inform the design of peptidomimetics.

This guide will delve into the primary techniques used for the conformational analysis of **H-Met-Asn-OH**, namely X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy,

and Molecular Dynamics (MD) simulations.

Physicochemical Properties of H-Met-Asn-OH

A foundational understanding of the physicochemical properties of **H-Met-Asn-OH** is essential for its study.

Property	Value	Source
Molecular Formula	C9H17N3O4S	PubChem CID: 6992579[1]
Molecular Weight	263.32 g/mol	PubChem CID: 6992579[1]
IUPAC Name	(2S)-4-amino-2-[[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid	PubChem CID: 6992579[1]
Canonical SMILES	CSCC--INVALID-LINK--N)C(=O)O">C@@HN	PubChem CID: 6992579[1]
ChEBI ID	CHEBI:141442	PubChem CID: 6992579

Experimental and Computational Methodologies

The conformational landscape of **H-Met-Asn-OH** can be elucidated through a combination of experimental techniques and computational simulations.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise atomic coordinates of the dipeptide in its crystalline state. The crystal structure of L-methionyl-L-asparagine has been determined, offering a static snapshot of a low-energy conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** Crystals of **H-Met-Asn-OH** are typically grown by slow evaporation of a saturated aqueous solution.

- **Data Collection:** A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected using a detector as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction pattern is used to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson techniques to generate an initial electron density map. An atomic model is built into the electron density and refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their dynamic conformational equilibria.

Experimental Protocol: 2D NMR for Conformational Analysis

- **Sample Preparation:** A sample of **H-Met-Asn-OH** is dissolved in a suitable solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of approximately 1-5 mM. The pH is adjusted to a desired value, typically between 4 and 6.
- **Data Acquisition:** A series of 2D NMR experiments are performed, including:
 - **COSY (Correlation Spectroscopy):** To identify scalar-coupled protons within the same amino acid residue.
 - **TOCSY (Total Correlation Spectroscopy):** To identify all protons belonging to a particular amino acid spin system.
 - **NOESY (Nuclear Overhauser Effect Spectroscopy):** To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation. The mixing time for the NOESY experiment is optimized to observe intramolecular NOEs.
- **Data Processing and Analysis:** The acquired spectra are processed (Fourier transformation, phasing, and baseline correction).
- **Resonance Assignment:** The proton resonances are assigned to specific atoms in the dipeptide by analyzing the cross-peaks in the COSY and TOCSY spectra.

- **Structural Restraints and Calculation:** NOE cross-peaks are integrated to derive interproton distance restraints. Dihedral angle restraints can be estimated from $^3J(\text{HN}, \text{H}\alpha)$ coupling constants measured from high-resolution 1D or 2D spectra using the Karplus equation. These restraints are then used in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformations consistent with the NMR data.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the conformational landscape of **H-Met-Asn-OH** by simulating the atomic motions over time.

Experimental Protocol: Molecular Dynamics Simulation

- **System Setup:**
 - An initial 3D structure of **H-Met-Asn-OH** is generated, for instance, from crystallographic data or by using peptide building software.
 - The dipeptide is placed in a periodic box of a chosen water model (e.g., TIP3P).
 - Counter-ions are added to neutralize the system if necessary.
- **Energy Minimization:** The energy of the system is minimized to remove any steric clashes or unfavorable geometries in the initial structure.
- **Equilibration:** The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant temperature and pressure (NPT ensemble) to allow the solvent molecules to relax around the dipeptide.
- **Production Run:** A long MD simulation (typically nanoseconds to microseconds) is run in the NPT or NVT ensemble to sample the conformational space of the dipeptide. Trajectories of atomic coordinates are saved at regular intervals.
- **Analysis:** The saved trajectories are analyzed to determine various properties, including:
 - **Ramachandran plot analysis:** To assess the distribution of backbone dihedral angles (ϕ and ψ).

- Side-chain dihedral angle analysis: To characterize the conformational preferences of the methionine and asparagine side chains.
- Clustering analysis: To group similar conformations and identify the most populated conformational states.
- Free energy landscape: To visualize the relative energies of different conformations.

Quantitative Conformational Data (Representative)

The following tables present representative quantitative data for the conformational analysis of **H-Met-Asn-OH**, derived from typical values observed for dipeptides containing methionine and asparagine in computational and experimental studies.

Table 1: Representative Backbone Dihedral Angles (ϕ , ψ) from MD Simulations

Conformation Cluster	ϕ (degrees)	ψ (degrees)	Population (%)
1	-140	150	45
2	-70	140	25
3	-80	-30	15
4	60	40	10
5	Other	Other	5

Table 2: Representative Side-Chain Dihedral Angles (χ) from MD Simulations

Amino Acid	Dihedral Angle	Dominant Conformations (degrees)
Methionine	χ_1 (N-C α -C β -C γ)	-60, 180, 60
	χ_2 (C α -C β -C γ -S δ)	-60, 180, 60
	χ_3 (C β -C γ -S δ -C ϵ)	-90, 180, 90
Asparagine	χ_1 (N-C α -C β -C γ)	-70, 170
	χ_2 (C α -C β -C γ -N δ_2)	-160, 20

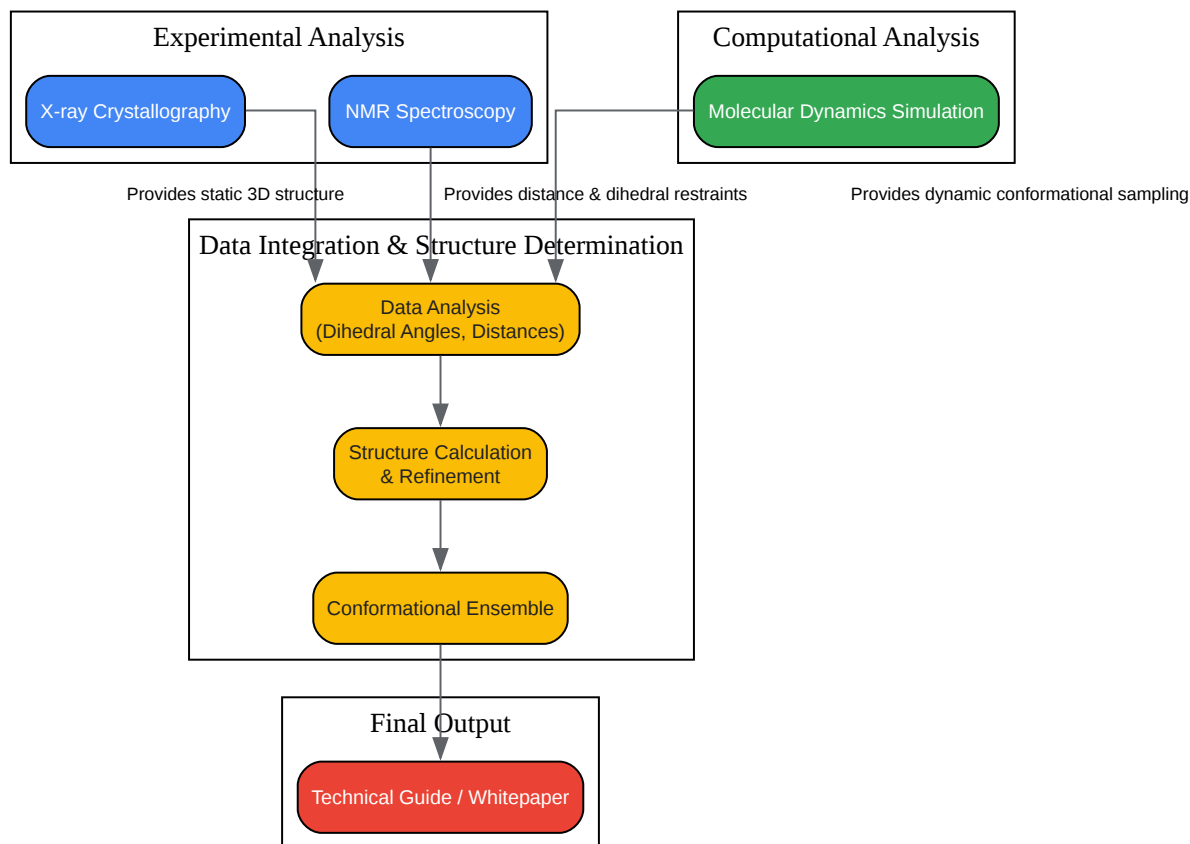
Table 3: Representative NMR-Derived Interproton Distances (NOEs)

Proton 1	Proton 2	Distance (Å)
Asn H α	Met H α	> 4.0
Asn H α	Asn H β	2.5 - 3.5
Met H α	Met H β	2.5 - 3.5
Met H α	Met H γ	3.0 - 4.5
Asn HN	Asn H α	2.2 - 3.0
Met HN	Met H α	2.2 - 3.0

Visualizations

Logical Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a dipeptide like **H-Met-Asn-OH**.

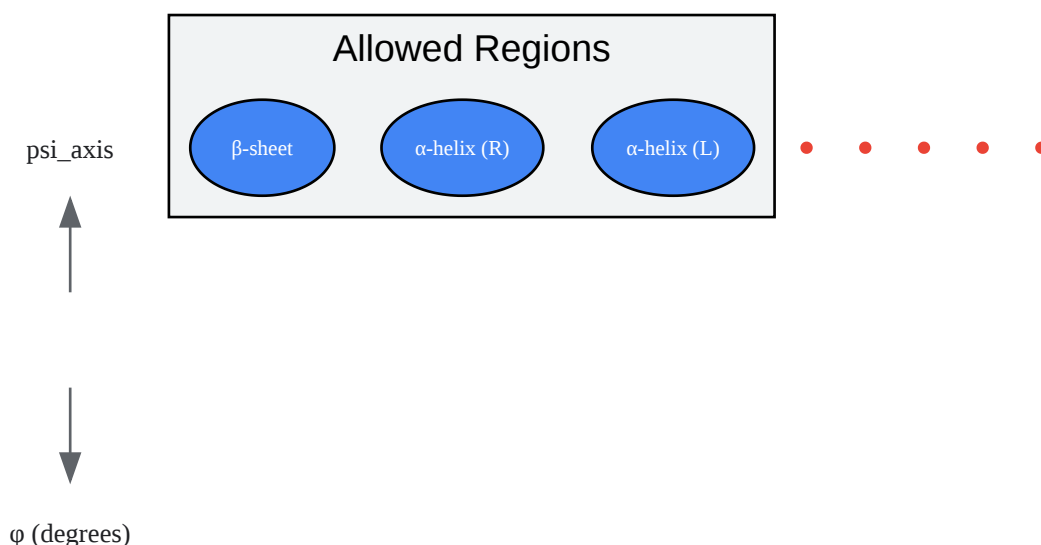


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Workflow for dipeptide conformational analysis.

Ramachandran Plot

The Ramachandran plot is a fundamental tool for visualizing the sterically allowed regions for the backbone dihedral angles ϕ and ψ of amino acid residues. The plot for **H-Met-Asn-OH** would show the distribution of these angles from experimental or computational data.



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References

- 1. 2024.sci-hub.box [2024.sci-hub.box]
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